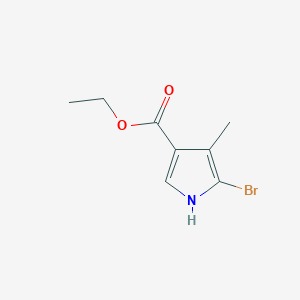

5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%

Vue d'ensemble

Description

5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) is a brominated compound that has been used in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane. It has a molecular weight of 225.13 g/mol and a melting point of 91-93 °C.

Applications De Recherche Scientifique

Pharmaceutical Research

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its pyrrole core is a common motif in drugs that exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibiotic properties . The bromine atom in the 5-position can undergo further functionalization through palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules.

Material Science

In material science, the compound’s ability to act as a building block for conducting polymers is of particular interest. Pyrroles can polymerize to form polypyrroles, which are materials with significant electrical conductivity and stability, making them useful in the creation of electronic devices .

Organic Synthesis

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate is used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, and the presence of the ester group in this compound provides a handle for further transformations .

Agricultural Chemistry

The pyrrole ring system is also found in various agrochemicals. Compounds derived from Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate can be developed into fungicides and herbicides, contributing to crop protection strategies .

Biochemistry Research

In biochemistry, the compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to many bioactive molecules. It can serve as a starting point for the development of inhibitors against specific enzymes or receptors involved in disease processes .

Chemical Biology

This compound can be tagged with other functional groups to create probes for chemical biology. These probes can be used to track biological processes in real-time or to isolate specific proteins or nucleic acids for study .

Propriétés

IUPAC Name |

ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKUDVGMDUOWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736050 | |

| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |

CAS RN |

874496-31-8 | |

| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

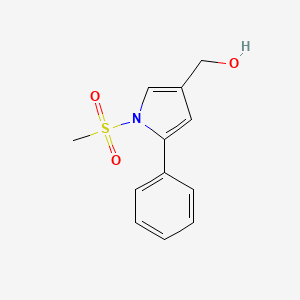

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)